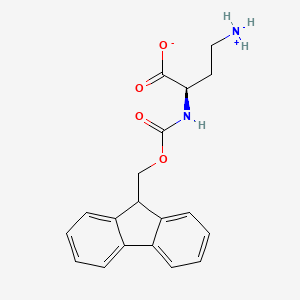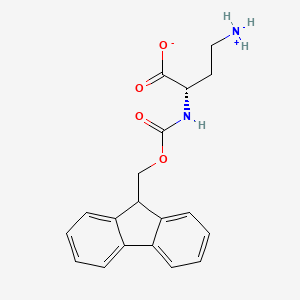![molecular formula C24H44N2O4 B7827196 N-cyclohexylcyclohexanamine;(2R)-2-cyclopentyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B7827196.png)
N-cyclohexylcyclohexanamine;(2R)-2-cyclopentyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexylcyclohexanamine;(2R)-2-cyclopentyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid is a biochemical compound used primarily in proteomics research. It is a derivative of glycine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the glycine is substituted with a cyclopentyl group. The compound is complexed with dicyclohexylamine (DCHA) to form a salt, which enhances its stability and solubility .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexylcyclohexanamine;(2R)-2-cyclopentyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid typically involves the following steps:
Protection of Glycine: Glycine is first protected by reacting it with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This forms Boc-glycine.
Substitution with Cyclopentyl Group: Boc-glycine is then reacted with cyclopentylamine under suitable conditions to introduce the cyclopentyl group.
Formation of the Salt: The final step involves the formation of the salt by reacting the Boc-cyclopentyl-D-Gly-OH with dicyclohexylamine (DCHA).
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up. The reactions are carried out in large reactors with precise control over temperature, pressure, and pH to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
N-cyclohexylcyclohexanamine;(2R)-2-cyclopentyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid can undergo various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.
Substitution: The compound can participate in substitution reactions where the cyclopentyl group can be replaced with other functional groups.
Coupling Reactions: It can be used in peptide synthesis, where it couples with other amino acids to form peptides.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Substitution: Various nucleophiles can be used under suitable conditions to achieve substitution.
Coupling: Carbodiimides such as dicyclohexylcarbodiimide (DCC) are used in peptide coupling reactions.
Major Products Formed
Deprotection: The major product is the free amine form of the compound.
Substitution: The products depend on the nucleophile used in the reaction.
Coupling: The major products are peptides with Boc-cyclopentyl-D-Gly-OH as one of the residues.
Wissenschaftliche Forschungsanwendungen
N-cyclohexylcyclohexanamine;(2R)-2-cyclopentyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid has several applications in scientific research:
Proteomics Research: It is used in the synthesis of peptides and proteins for studying their structure and function.
Medicinal Chemistry: The compound is used in the development of peptide-based drugs.
Biological Studies: It is used to study the interactions between peptides and proteins in biological systems.
Industrial Applications: It is used in the production of peptide-based materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-cyclohexylcyclohexanamine;(2R)-2-cyclopentyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid involves its role as a building block in peptide synthesis. The Boc group protects the amino group during the synthesis, preventing unwanted side reactions. Once the peptide is synthesized, the Boc group can be removed to yield the free amine, which can then interact with other molecules in biological systems. The cyclopentyl group provides steric hindrance, which can influence the conformation and activity of the peptides .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Boc-glycine: Similar to Boc-cyclopentyl-D-Gly-OH but without the cyclopentyl group.
Boc-alanine: Another Boc-protected amino acid with an alanine residue instead of glycine.
Boc-phenylalanine: Boc-protected phenylalanine, used in peptide synthesis.
Uniqueness
N-cyclohexylcyclohexanamine;(2R)-2-cyclopentyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid is unique due to the presence of the cyclopentyl group, which provides steric hindrance and can influence the conformation and activity of the peptides. This makes it particularly useful in the synthesis of peptides with specific structural and functional properties .
Eigenschaften
IUPAC Name |
N-cyclohexylcyclohexanamine;(2R)-2-cyclopentyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4.C12H23N/c1-12(2,3)17-11(16)13-9(10(14)15)8-6-4-5-7-8;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15);11-13H,1-10H2/t9-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCIPNICZJUEQHT-SBSPUUFOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1CCCC1)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](C1CCCC1)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H44N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
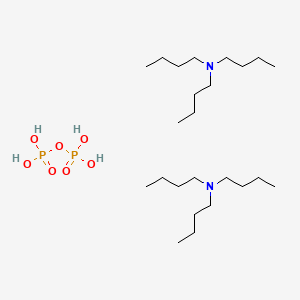
![3H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B7827134.png)
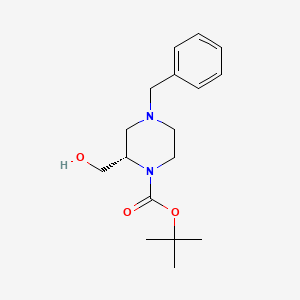
![(2S)-4-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-4-ium-2-carboxylate](/img/structure/B7827145.png)
![(2R)-4-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-4-ium-2-carboxylate](/img/structure/B7827150.png)
![6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-3,6-diium;dichloride](/img/structure/B7827151.png)
![[Amino(carboxymethylsulfanyl)methylidene]azanium;chloride](/img/structure/B7827156.png)
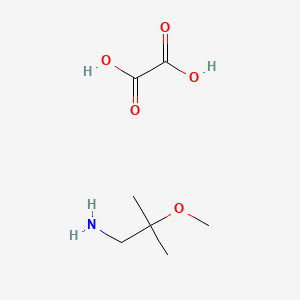
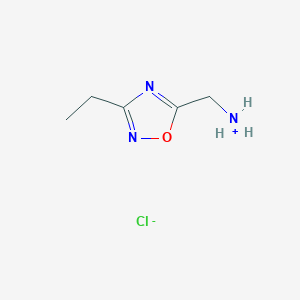
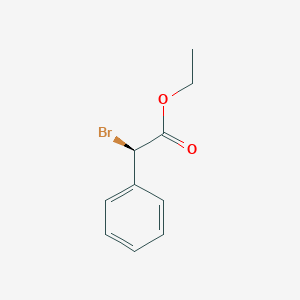
![(2R)-4-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid](/img/structure/B7827208.png)
![(2S)-4-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid](/img/structure/B7827213.png)
